
KR-32568
描述
KR-32568 是一种化学化合物,以其强大的心脏保护作用而闻名。 它作为钠/氢交换器 1 (NHE-1) 的抑制剂,抑制浓度 (IC50) 为 230 纳摩尔 。 该化合物在各种实验模型中已显示出恢复心脏收缩功能和减少心肌梗塞大小的巨大潜力 .
作用机制
KR-32568 通过抑制钠/氢交换器 1 (NHE-1) 发挥作用。这种抑制阻止了钠离子与氢离子在细胞膜上的交换,从而降低了细胞内钠水平并防止细胞肿胀。 该化合物的 cardioprotective effects 被认为是由于其能够在缺血条件下恢复心脏收缩功能和减少心肌梗塞大小 .
类似化合物:
卡里波利德: 另一种具有类似心脏保护作用的 NHE-1 抑制剂。
佐尼波利德: 以其在减少心脏组织缺血损伤中的应用而闻名。
EMD-87580: 表现出类似的 NHE-1 抑制作用,并用于心血管研究.
This compound 的独特性: this compound 因其强大的抑制浓度(IC50 为 230 纳摩尔)以及在体外和体内模型中均表现出有效性而脱颖而出。 它能够显着减少心肌梗塞大小和改善心脏功能,突出了其作为治疗剂的潜力 .
生化分析
Biochemical Properties
[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine plays a crucial role in biochemical reactions, particularly as an inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit NHE-1-mediated rabbit platelet swelling induced by intracellular acidification . The nature of these interactions involves the binding of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine to the active site of NHE-1, thereby preventing the exchange of sodium and hydrogen ions across the cell membrane.
Cellular Effects
The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine on various types of cells and cellular processes are profound. This compound has been observed to reduce infarct size and the total number of ventricular premature beats during ischemia/reperfusion in an anesthetized rat model . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation, indicating its potential in protecting cardiac cells from ischemic damage.
Molecular Mechanism
The molecular mechanism of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine involves its action as an NHE-1 inhibitor. By binding to the active site of NHE-1, this compound prevents the exchange of sodium and hydrogen ions, thereby reducing intracellular acidification and subsequent cellular damage . Additionally, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine have been observed to change over time. The compound exhibits stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function include sustained protection against ischemic damage and reduced incidence of arrhythmias in in vitro and in vivo studies . These findings suggest that [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine maintains its efficacy over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine vary with different dosages in animal models. Studies have shown that this compound dose-dependently reduces infarct size and the total number of ventricular premature beats during ischemia/reperfusion . At higher doses, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine significantly reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation. Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for this compound.
Metabolic Pathways
[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is involved in several metabolic pathways, particularly those related to ion exchange and cellular stress responses. The compound interacts with enzymes such as NHE-1, which plays a critical role in regulating intracellular pH and ion homeostasis . By inhibiting NHE-1, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine affects metabolic flux and metabolite levels, ultimately contributing to its cardioprotective effects.
Transport and Distribution
The transport and distribution of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine within cells and tissues involve interactions with specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell. The localization and accumulation of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine in cardiac tissues are particularly noteworthy, as they contribute to its cardioprotective effects .
Subcellular Localization
The subcellular localization of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is primarily within the cytoplasm, where it interacts with NHE-1 and other biomolecules. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine are influenced by its subcellular localization, as it needs to be in proximity to NHE-1 to exert its inhibitory effects .
准备方法
合成路线和反应条件: KR-32568 可以通过多步有机合成过程合成。关键步骤包括呋喃-2-基羰基的形成及其随后与胍部分的连接。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO),并且可能需要超声处理以增强溶解度 .
工业生产方法: 尽管 this compound 的具体工业生产方法没有广泛记录,但该化合物的合成可能遵循标准的制药生产规程。 这包括严格控制反应条件,纯化过程(例如高效液相色谱 (HPLC))以及质量保证措施,以确保化合物的纯度和功效 .
化学反应分析
反应类型: KR-32568 主要经历取代反应,特别是在其呋喃-2-基羰基和胍基的形成过程中。 它也可能在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 像 DMSO 这样的有机溶剂,催化剂和试剂,例如氟苯基衍生物。
氧化和还原反应: 像过氧化氢这样的氧化剂或像硼氢化钠这样的还原剂.
主要产物: 从这些反应形成的主要产物包括最终的 this compound 化合物及其中间体,它们通常通过 HPLC 等技术进行表征和纯化 .
科学研究应用
相似化合物的比较
Cariporide: Another NHE-1 inhibitor with similar cardioprotective effects.
Zoniporide: Known for its use in reducing ischemic injury in cardiac tissues.
EMD-87580: Exhibits similar inhibitory effects on NHE-1 and is used in cardiovascular research.
Uniqueness of KR-32568: this compound stands out due to its potent inhibitory concentration (IC50 of 230 nanomolar) and its demonstrated efficacy in both in vitro and in vivo models. Its ability to significantly reduce myocardial infarction size and improve cardiac function highlights its potential as a therapeutic agent .
属性
IUPAC Name |
N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLDHYBZLVASJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463814 | |
| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852146-73-7 | |
| Record name | KR-32568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852146737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KR-32568 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KR-32568 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7D8A9YGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: KR-32568 acts as a selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). [, ] This protein plays a crucial role in maintaining intracellular pH balance. By inhibiting NHE-1, this compound prevents excessive sodium influx and subsequent calcium overload in cells, particularly during ischemic events. [, ]
A: Studies in anesthetized rat models of ischemia/reperfusion heart injury demonstrated that this compound significantly reduces infarct size. [] This protective effect is attributed to the reduced sodium and calcium overload in cardiac cells during ischemia and reperfusion, mitigating cell damage and improving heart function. []
A: Research indicates that this compound's cardioprotective action may involve the phosphoinositide 3-kinase (PI3K)/Akt and protein kinase G (PKG) pathways. [] Inhibiting PI3K, Akt, or PKG attenuated the NHE-1 suppression and cardioprotection induced by this compound, suggesting their involvement in the process. []
A: Research explored whether this compound's neuroprotective effect in stroke models was linked to the voltage-gated proton channel Hv1. [] While both wild-type and Hv1 knockout rats showed reduced infarct size and edema with this compound treatment, the study found no evidence that Hv1 negatively impacted the drug's benefits. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


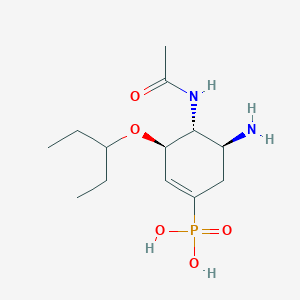
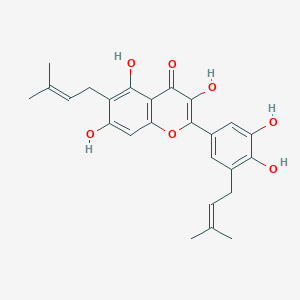
![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
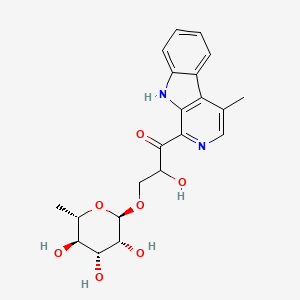



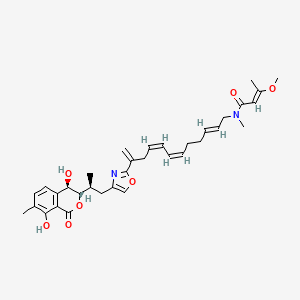
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)
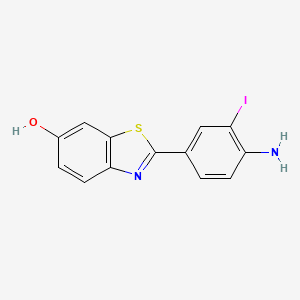
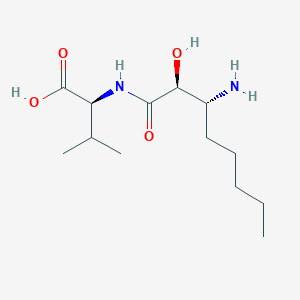

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)

